Normirtazapine, (S)-
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Overview
Description
Normirtazapine, (S)-, also known as N-desmethylmirtazapine, is a metabolite of the antidepressant drug mirtazapine. It is a tetracyclic compound that plays a significant role in the pharmacological activity of mirtazapine. Normirtazapine is known for its ability to cross the blood-brain barrier and contribute to the clinical efficacy of mirtazapine in treating major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
Normirtazapine is synthesized through the demethylation of mirtazapine. The process involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination of mirtazapine and normirtazapine. The assay uses solid-phase extraction for sample cleanup and subsequent online elution onto an analytical column .
Industrial Production Methods
Industrial production of normirtazapine involves the large-scale synthesis of mirtazapine followed by its demethylation. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques ensures the efficient separation and purification of normirtazapine from other by-products.
Chemical Reactions Analysis
Types of Reactions
Normirtazapine undergoes various chemical reactions, including:
Oxidation: Normirtazapine can be oxidized to form hydroxylated metabolites.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: Normirtazapine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of normirtazapine, and substituted compounds with various functional groups.
Scientific Research Applications
Normirtazapine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the determination of mirtazapine and its metabolites.
Biology: Normirtazapine is studied for its role in the metabolism of mirtazapine and its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: Normirtazapine is used in the pharmaceutical industry for the development and quality control of mirtazapine formulations
Mechanism of Action
Normirtazapine exerts its effects by acting as an antagonist at central presynaptic alpha-2 adrenergic receptors, which results in increased release of norepinephrine and serotonin. It also antagonizes serotonin 5-HT2 and 5-HT3 receptors, contributing to its antidepressant effects. The compound’s ability to cross the blood-brain barrier allows it to reach target sites within the brain and exert its pharmacological actions .
Comparison with Similar Compounds
Normirtazapine is compared with other similar compounds, such as:
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological activity.
O-desmethylvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
9-OH-risperidone: A metabolite of risperidone with unique pharmacodynamic properties.
Normirtazapine is unique in its dual noradrenergic and serotonergic effects, which are not commonly observed in other similar compounds. Its ability to cross the blood-brain barrier and contribute to the clinical efficacy of mirtazapine makes it a valuable compound in the treatment of depression .
Properties
CAS No. |
135883-05-5 |
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Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
(7S)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m1/s1 |
InChI Key |
FGLAMNFOHWVQOH-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN2[C@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Origin of Product |
United States |
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